

# Spectroscopic Data of 2-Ethynyl-4-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethynyl-4-methylaniline**

Cat. No.: **B1298657**

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## Introduction

**2-Ethynyl-4-methylaniline** is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a reactive terminal alkyne and a nucleophilic aniline moiety, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a summary of the available physicochemical data for **2-Ethynyl-4-methylaniline**. As experimental spectroscopic data is not readily available in public databases, this guide presents predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data based on the analysis of its constituent functional groups. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic analysis of a novel compound.

## Physicochemical Properties of 2-Ethynyl-4-methylaniline

The known physical and chemical properties of **2-Ethynyl-4-methylaniline** are summarized in the table below. This information is primarily derived from chemical supplier databases.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N
Molecular Weight	131.17 g/mol
CAS Number	215589-37-0
Appearance	Solid (predicted)
InChI	1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
SMILES	Nc1c(C#C)cc(C)cc1

## Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for **2-Ethynyl-4-methylaniline** based on characteristic values for its functional groups.

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.0-7.2	d	1H	Ar-H
~6.8-7.0	d	1H	Ar-H
~6.7	s	1H	Ar-H
~3.5-4.5	br s	2H	-NH <sub>2</sub>
~3.0	s	1H	-C≡C-H
~2.3	s	3H	-CH <sub>3</sub>

Rationale: The aromatic protons are expected in the typical 6.5-7.5 ppm region, with splitting patterns dependent on their coupling. The amine protons often appear as a broad singlet due to exchange and quadrupolar effects, its chemical shift being concentration-dependent. The acetylenic proton of a terminal alkyne typically resonates in the 2.0-3.2 ppm range.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The methyl group protons on the aromatic ring will appear as a singlet around 2.3 ppm.

## Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~145-150	Quaternary	Ar-C-NH <sub>2</sub>
~130-135	CH	Ar-CH
~125-130	Quaternary	Ar-C-CH <sub>3</sub>
~115-125	CH	Ar-CH
~110-115	Quaternary	Ar-C-C≡CH
~80-85	CH	-C≡C-H
~75-80	Quaternary	-C≡C-H
~20-25	CH <sub>3</sub>	-CH <sub>3</sub>

Rationale: The aromatic carbons will resonate in the 110-150 ppm region. The sp-hybridized carbons of the alkyne group are expected between 65 and 100 ppm.[5][6][7][8] The methyl carbon will be found in the aliphatic region, typically below 30 ppm.

## Predicted Infrared (IR) Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3400-3300	Medium	N-H stretch (asymmetric & symmetric)	Primary Amine
~3300	Strong, sharp	≡C-H stretch	Terminal Alkyne
~3100-3000	Medium	C-H stretch	Aromatic
~2950-2850	Medium	C-H stretch	Methyl
~2150-2100	Weak to medium, sharp	C≡C stretch	Terminal Alkyne
~1620-1580	Medium	N-H bend	Primary Amine
~1600 & ~1500	Medium	C=C stretch	Aromatic Ring
~1335-1250	Strong	C-N stretch	Aromatic Amine
~900-675	Strong	C-H out-of-plane bend	Aromatic

Rationale: The IR spectrum is expected to show characteristic bands for the primary amine (N-H stretches and bend), the terminal alkyne (≡C-H and C≡C stretches), and the substituted aromatic ring (C-H and C=C stretches, and out-of-plane bending).[9][10][11][12][13][14][15][16][17][18][19][20]

## Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
131	[M] <sup>+</sup> (Molecular Ion)
130	[M-H] <sup>+</sup>
116	[M-CH <sub>3</sub> ] <sup>+</sup>
104	[M-HCN] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical and the loss of HCN.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Terminal alkynes can also lose a hydrogen radical.[\[26\]](#)[\[27\]](#) Fragmentation of the methyl group is also a likely event.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2-Ethynyl-4-methylaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Ethynyl-4-methylaniline** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR).
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
  - Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
  - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample in the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.

- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing:
  - Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
  - Phase the spectrum to obtain a flat baseline.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid Film Method):
  - Dissolve a small amount (a few milligrams) of **2-Ethynyl-4-methylaniline** in a volatile solvent (e.g., dichloromethane or acetone).
  - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
  - Pay close attention to the fingerprint region (below  $1500\text{ cm}^{-1}$ ) for a unique pattern characteristic of the compound.

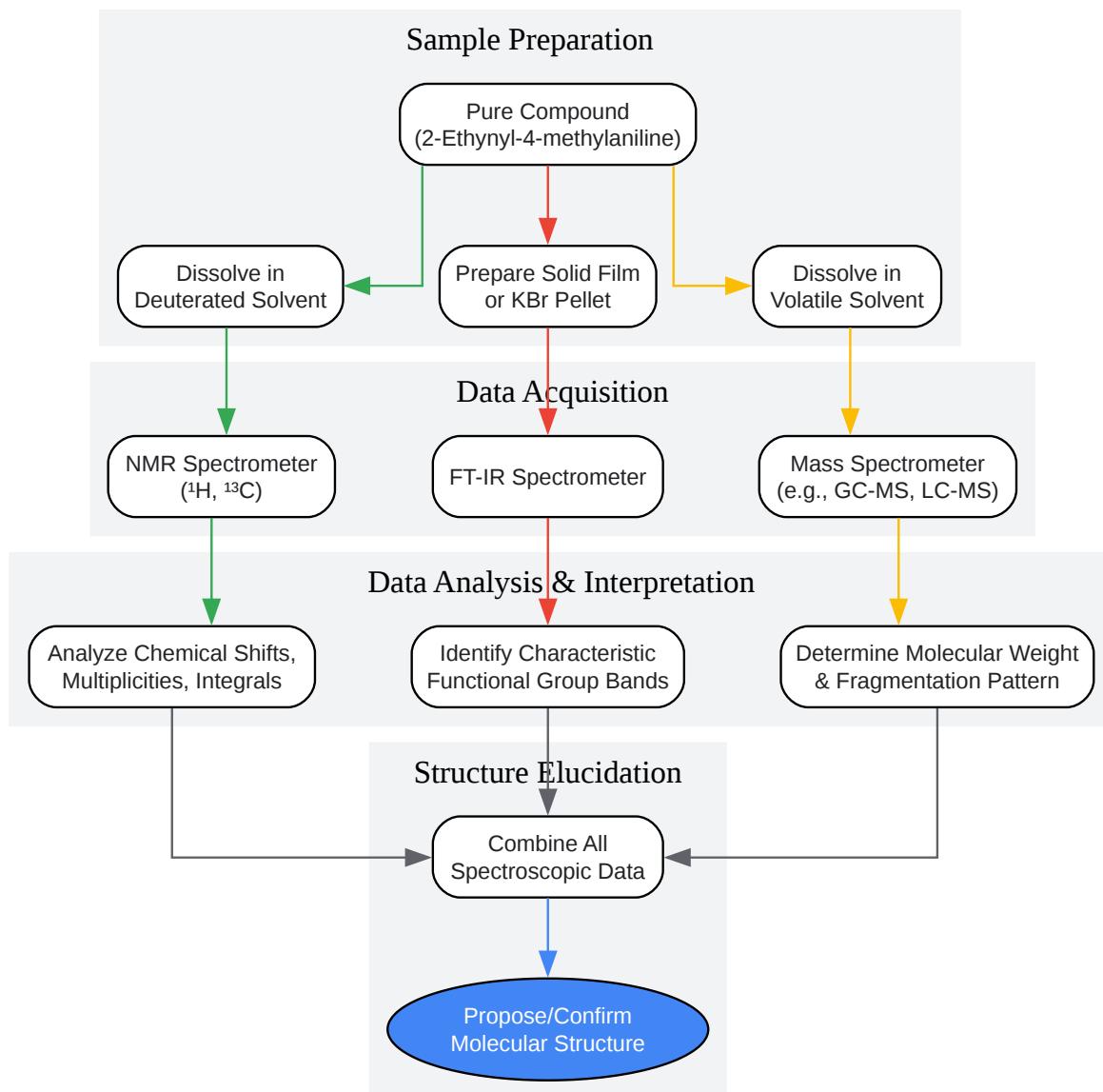
## Mass Spectrometry (MS)

- Sample Preparation and Introduction:
  - Prepare a dilute solution of **2-Ethynyl-4-methylaniline** in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.
- Ionization:
  - Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.
- Mass Analysis:
  - The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ( $m/z$ ) ratio.
  - A mass spectrum is generated by plotting the relative abundance of ions versus their  $m/z$  ratio.
- Data Analysis:

- Identify the molecular ion peak to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information. The difference in m/z values between fragment ions can indicate the loss of specific neutral fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like **2-Ethynyl-4-methylaniline**.



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#### Workflow for Spectroscopic Characterization of a Novel Compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of **2-Ethynyl-4-methylaniline** and other novel chemical entities.

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